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Compound of Interest

Compound Name: (R)-(-)-3-Hydroxytetrahydrofuran

Cat. No.: B049341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for the chiral building block, (R)-(-)-3-Hydroxytetrahydrofuran. The information presented

herein is essential for the characterization, identification, and quality control of this compound

in research and development settings, particularly in the synthesis of pharmaceutical agents.

This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with generalized experimental protocols for acquiring such

spectra.

Molecular Structure
(R)-(-)-3-Hydroxytetrahydrofuran is a chiral molecule with the following structure:

Chemical Formula: C₄H₈O₂ Molecular Weight: 88.11 g/mol CAS Number: 86087-24-3

Spectroscopic Data
The following sections present the key spectroscopic data for (R)-(-)-3-
Hydroxytetrahydrofuran in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H

and ¹³C NMR data provide detailed information about the chemical environment of the
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hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for (R)-(-)-3-Hydroxytetrahydrofuran

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.46 m 1H H-3

~3.95 m 1H H-5a

~3.82 m 1H H-5b

~3.77 m 1H H-2a

~3.71 m 1H H-2b

~2.05 m 1H H-4a

~1.90 m 1H H-4b

Variable br s 1H -OH

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: ¹³C NMR Spectroscopic Data for (R)-(-)-3-Hydroxytetrahydrofuran[1][2][3][4]

Chemical Shift (δ) ppm Assignment

~70.0 C-3

~68.0 C-5

~67.0 C-2

~35.0 C-4

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy[5]
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Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of (R)-(-)-3-Hydroxytetrahydrofuran is characterized by the following key absorption

bands.

Table 3: IR Spectroscopic Data for (R)-(-)-3-Hydroxytetrahydrofuran

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (alcohol)

~2950-2850 Medium-Strong C-H stretch (alkane)

~1080 Strong C-O stretch (ether)

~1050 Strong C-O stretch (alcohol)

Mass Spectrometry (MS)[6][7][8]
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 3-Hydroxytetrahydrofuran (the

data for the specific enantiomer is consistent with the racemate) shows the following significant

fragments.

Table 4: Mass Spectrometry Data for 3-Hydroxytetrahydrofuran

m/z Relative Intensity (%) Assignment

88 ~10 [M]⁺ (Molecular Ion)

58 ~100 [C₃H₆O]⁺

57 ~80 [C₃H₅O]⁺

45 ~30 [C₂H₅O]⁺

43 ~50 [C₂H₃O]⁺

42 ~40 [C₃H₆]⁺

41 ~60 [C₃H₅]⁺

31 ~70 [CH₃O]⁺
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of (R)-(-)-3-Hydroxytetrahydrofuran in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry

NMR tube.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

referencing chemical shifts (δ = 0.00 ppm).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR

spectrometer. For ¹H NMR, a typical frequency is 300-600 MHz. For ¹³C NMR, a typical

frequency is 75-150 MHz.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): Place a drop of neat (undiluted) (R)-(-)-3-
Hydroxytetrahydrofuran between two salt plates (e.g., NaCl or KBr). Gently press the

plates together to form a thin liquid film.

Sample Preparation (ATR): Alternatively, for Attenuated Total Reflectance (ATR) IR

spectroscopy, place a drop of the neat liquid directly onto the ATR crystal.

Data Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum

over the desired range (typically 4000-400 cm⁻¹).

Background Correction: A background spectrum of the empty salt plates or ATR crystal

should be acquired and subtracted from the sample spectrum.
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Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of (R)-(-)-3-Hydroxytetrahydrofuran in a

volatile organic solvent (e.g., methanol or acetonitrile). The concentration should be in the

range of 1-10 µg/mL.

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a

common method for small molecules.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector, generating the mass

spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (R)-(-)-3-Hydroxytetrahydrofuran.
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Caption: General workflow for the spectroscopic analysis of (R)-(-)-3-Hydroxytetrahydrofuran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of (R)-(-)-3-
Hydroxytetrahydrofuran: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049341#spectroscopic-data-for-r-3-
hydroxytetrahydrofuran-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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